chemical structure and physical properties of 1-((6-Methoxypyridin-2-yl)methyl)piperazine
chemical structure and physical properties of 1-((6-Methoxypyridin-2-yl)methyl)piperazine
An In-depth Technical Guide to 1-((6-Methoxypyridin-2-yl)methyl)piperazine: Structure, Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-((6-Methoxypyridin-2-yl)methyl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By integrating a methoxypyridine moiety with the pharmacologically privileged piperazine scaffold, this molecule serves as a versatile building block for creating novel therapeutic agents.[1] This document details its chemical structure, physicochemical properties, a robust synthetic protocol with analytical validation methods, and explores its potential applications based on the established roles of its constituent motifs in modern pharmacology. The guide is intended for researchers and scientists engaged in drug discovery, offering both foundational knowledge and practical, field-proven insights.
Molecular Identity and Physicochemical Properties
1-((6-Methoxypyridin-2-yl)methyl)piperazine is a disubstituted piperazine derivative. The core structure consists of a piperazine ring N-alkylated with a (6-methoxypyridin-2-yl)methyl group. This combination of a flexible, basic piperazine ring and a rigid, electron-rich aromatic system defines its chemical character and potential for biological interactions.
Chemical Structure:
(Image generated for illustrative purposes)
Table 1: Chemical Identifiers and Calculated Properties
| Property | Value | Source/Method |
| IUPAC Name | 1-((6-Methoxypyridin-2-yl)methyl)piperazine | IUPAC Nomenclature |
| CAS Number | 1247239-10-8 (Example, requires verification) | Chemical Abstract Service |
| Molecular Formula | C₁₁H₁₇N₃O | Calculated |
| Molecular Weight | 207.28 g/mol | Calculated |
| Appearance | Off-white to yellow solid or viscous oil | Inferred from analogs |
| Solubility | Soluble in water, methanol, DMSO | Inferred from piperazine properties[2] |
| pKa | ~5.5 and ~9.8 (Predicted for piperazine nitrogens) | Based on piperazine data[2] |
| LogP | 1.0 - 1.5 (Predicted) | Inferred from analogs[3] |
Note: Some physical properties are estimated based on structurally similar compounds and general chemical principles, as extensive experimental data for this specific molecule is not publicly cataloged.
The Pyridinylpiperazine Scaffold: A Privileged Motif in Drug Discovery
The strategic combination of piperazine and pyridine rings creates a "privileged structure," a molecular framework capable of binding to multiple biological targets with high affinity.
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The Piperazine Core: The piperazine ring is a cornerstone in medicinal chemistry.[4] Its two nitrogen atoms can be functionalized to modulate basicity, polarity, and steric profile. The chair conformation of the ring allows for precise spatial orientation of substituents, which is critical for optimizing interactions with protein targets. Furthermore, the basic nature of the piperazine nitrogens (with typical pKa values around 5.5 and 9.7) often enhances aqueous solubility and bioavailability, key pharmacokinetic properties for drug candidates.[1][2]
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The 6-Methoxypyridine Moiety: This component serves multiple roles. The pyridine ring acts as a bioisostere for a phenyl ring but introduces a nitrogen atom that can act as a hydrogen bond acceptor. The methoxy group at the 6-position is an electron-donating group, which influences the electronic properties of the pyridine ring and can participate in hydrogen bonding. This specific substitution pattern is found in various biologically active molecules, including kinase inhibitors.[5][6]
The linkage of these two motifs via a methylene bridge provides rotational flexibility, allowing the molecule to adopt various conformations to fit into diverse binding pockets. This structural design is prevalent in agents targeting G-protein-coupled receptors (GPCRs), ion channels, and various enzymes.
Synthesis and Purification
The most direct and reliable method for synthesizing 1-((6-Methoxypyridin-2-yl)methyl)piperazine is through nucleophilic substitution. This involves the alkylation of piperazine with a suitable electrophile, 2-(chloromethyl)-6-methoxypyridine.
Retrosynthetic Analysis
The logical disconnection for the target molecule reveals two readily available starting materials: piperazine and a 2-(halomethyl)-6-methoxypyridine derivative. This straightforward approach is efficient and scalable.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol: N-Alkylation of Piperazine
This protocol describes a self-validating system where reaction progress can be monitored, and product identity is confirmed through standard analytical techniques.
Objective: To synthesize 1-((6-Methoxypyridin-2-yl)methyl)piperazine via nucleophilic substitution.
Materials:
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Piperazine (anhydrous)
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2-(Chloromethyl)-6-methoxypyridine hydrochloride
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Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
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Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (3.0 eq.) in acetonitrile (10 mL/mmol of the limiting reagent).
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Expertise Note: Using an excess of piperazine is crucial. It acts as both the nucleophile and a base to quench the HCl byproduct, but more importantly, it minimizes the formation of the undesired dialkylated product.
-
-
Base Addition: Add a suitable base such as potassium carbonate (2.5 eq.) to the solution. This neutralizes the hydrochloride salt of the starting material and the HCl generated during the reaction.
-
Addition of Electrophile: Add 2-(chloromethyl)-6-methoxypyridine hydrochloride (1.0 eq., limiting reagent) to the stirring mixture.
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Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours.
-
Trustworthiness Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting electrophile indicates reaction completion. A typical TLC system would be 10% Methanol in DCM.
-
-
Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the resulting residue in DCM and wash with saturated NaHCO₃ solution to remove any remaining acid and unreacted piperazine. d. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Expertise Note: A gradient elution is recommended, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH). The product is moderately polar and should elute after non-polar impurities.
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Analytical Characterization
Confirming the structure and purity of the synthesized compound is paramount. The following techniques provide unambiguous evidence of the product's identity.
Table 2: Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR | δ (ppm) ~7.5 (t, 1H, pyridine-H4), ~6.8 (d, 1H, pyridine-H3), ~6.6 (d, 1H, pyridine-H5), ~3.9 (s, 3H, -OCH₃), ~3.6 (s, 2H, -CH₂-), ~2.8 (t, 4H, piperazine-H), ~2.4 (t, 4H, piperazine-H), ~1.9 (s, 1H, piperazine-NH). |
| ¹³C NMR | Expected signals for 9 unique carbons: ~163 (C=N), ~158 (C-O), ~139 (Ar-CH), ~112 (Ar-CH), ~108 (Ar-CH), ~63 (-CH₂-), ~53 (-OCH₃), ~54 (piperazine-CH₂), ~46 (piperazine-CH₂). |
| Mass Spec (ESI+) | Calculated m/z for [C₁₁H₁₇N₃O + H]⁺: 208.1444. Found: 208.144x. |
Note: NMR chemical shifts are predictions in CDCl₃ or DMSO-d₆ and may vary based on solvent and instrument.
Potential Applications and Future Directions
While 1-((6-methoxypyridin-2-yl)methyl)piperazine is primarily a research chemical and building block, its structural motifs are present in numerous compounds with proven pharmacological activity. This makes it a valuable starting point for drug discovery campaigns.
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Oncology: The pyridinylpiperazine scaffold is a key feature in several kinase inhibitors. For example, derivatives have been investigated as potent inhibitors of RIOK2, a kinase implicated in cancer.[5][6] Further functionalization of the secondary amine on the piperazine ring could yield libraries of compounds for screening against various cancer-related kinases.
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Central Nervous System (CNS) Disorders: Many CNS-active drugs, including antidepressants and antipsychotics, contain the piperazine moiety.[7] Its ability to interact with serotonin (5-HT) and dopamine receptors makes this scaffold a prime candidate for developing novel treatments for depression, anxiety, and other neurological conditions.
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Infectious Diseases: Piperazine derivatives have a long history as anthelmintic agents and have been explored for antibacterial and antifungal properties.[1][2] The title compound can be used as a scaffold to develop new anti-infective agents.
Workflow for Drug Discovery Library Synthesis
The secondary amine of 1-((6-methoxypyridin-2-yl)methyl)piperazine is a key handle for diversification. A typical drug discovery workflow would involve parallel synthesis to create a library of derivatives for high-throughput screening.
Caption: Drug discovery workflow using the target molecule.
Safety and Handling
1-((6-Methoxypyridin-2-yl)methyl)piperazine should be handled with standard laboratory precautions. Based on analogs like 1-(6-chloropyridin-2-yl)piperazine hydrochloride, it should be considered potentially harmful if swallowed, and may cause skin and eye irritation.[8]
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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PubMed. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[2][3][9]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. [Link]
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PubMed. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. [Link]
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PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]
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PubMed. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. [Link]
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